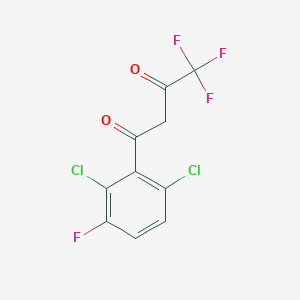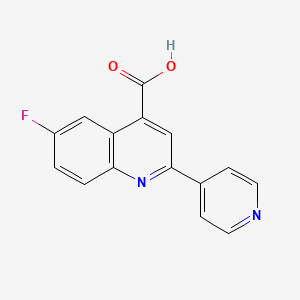
6-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C15H9FN2O2 . It has been used in the synthesis of metal complexes under hydrothermal conditions .
Synthesis Analysis
The synthesis of this compound has been reported in several studies. For instance, it has been used as a ligand to synthesize metal complexes . The synthesis process typically involves hydrothermal conditions .
Molecular Structure Analysis
The molecular structure of “this compound” has been determined in several studies . It is characterized by the presence of a quinoline ring, a pyridine ring, and a carboxylic acid group .
Chemical Reactions Analysis
This compound has been involved in various chemical reactions. For example, it has been used as a ligand in the synthesis of metal complexes . The reaction typically involves the coordination of the ligand to the metal ions under hydrothermal conditions .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 267.23 g/mol . It has a topological polar surface area of 65.9 Ų and a complexity of 360 . It has no hydrogen bond donors and five hydrogen bond acceptors .
Scientific Research Applications
Amylolytic Agents and Antifungal Applications
The synthesis of novel fluorine-bearing quinoline-4-carboxylic acids, including derivatives similar to 6-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid, has been reported to exhibit high to moderate activity against Aspergillus fungi, indicating their potential use as amylolytic agents in agricultural and pharmaceutical applications (Makki, Bakhotmah, & Abdel-Rahman, 2012).
Agrochemical Research
2,4‐Bis(fluoroalkyl)quinoline‐3‐carboxylates and their carboxylic acid derivatives have been synthesized and investigated for their potential in developing agrochemical ingredients. These compounds serve as pivotal intermediates for further functionalization and exploration in the agrochemical sector, highlighting the adaptability of fluoroquinoline carboxylic acids in creating new agrochemical solutions (Aribi et al., 2018).
Anticancer Research
Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives have shown significant anticancer activity through mechanisms involving apoptotic DNA fragmentation and molecular docking studies. These findings indicate the potential of these compounds in designing novel anticancer agents (Bhatt, Agrawal, & Patel, 2015).
Fluorescence Sensing and Bioimaging
A new chemosensor based on quinoline derivatives has been developed for the detection of Zn2+ ions in living cells and aqueous solutions, showcasing the utility of fluorinated quinoline compounds in environmental monitoring and biological research (Park et al., 2015).
Structural Chemistry and Material Science
Research on metal complexes with quinoline carboxylate ligands, including 2-(pyridin-4-yl)quinoline-4-carboxylic acid, reveals their potential in constructing novel coordination polymers with applications in material science, particularly in luminescent materials and metal-organic frameworks (Zhang et al., 2016).
Future Directions
The future research directions for “6-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid” could involve further exploration of its synthesis, chemical reactions, and potential applications. It could also involve a more detailed investigation of its mechanism of action and its physical and chemical properties .
Mechanism of Action
Target of Action
The primary target of 6-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid is human Topoisomerase II alpha (h TopoIIα) . This enzyme plays a crucial role in DNA replication and cell division, making it a significant target in cancer research .
Mode of Action
This compound acts as a potent inhibitor of h TopoIIα . It interacts with the ATPase domain of the enzyme, inhibiting its function . This interaction disrupts the enzyme’s ability to untangle DNA during replication, leading to DNA damage and cell death .
Biochemical Pathways
The compound’s action on h TopoIIα affects the DNA replication pathway . By inhibiting h TopoIIα, the compound prevents the proper segregation of DNA during cell division . This leads to DNA damage, triggering apoptosis, or programmed cell death .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The inhibition of h TopoIIα by this compound results in significant anticancer activity . The compound induces DNA damage and apoptosis in cancer cells, leading to a reduction in tumor growth .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability . Additionally, the presence of certain enzymes or proteins in the cellular environment can influence the compound’s absorption and distribution .
Biochemical Analysis
Biochemical Properties
Cellular Effects
The cellular effects of 6-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid are not well-studied. Some quinoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Quinolones, a class of compounds that includes this compound, are known to inhibit critical cellular processes by causing a rupture of two-spiral DNA
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models are not well-studied. One study found that a related compound decreased the bacterial load in lung and spleen tissues by 30% and 42%, respectively, at a dose of 50 mg/kg body weight .
properties
IUPAC Name |
6-fluoro-2-pyridin-4-ylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2O2/c16-10-1-2-13-11(7-10)12(15(19)20)8-14(18-13)9-3-5-17-6-4-9/h1-8H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBJPGMCQPRKGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CC(=N2)C3=CC=NC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

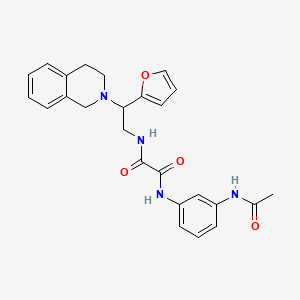
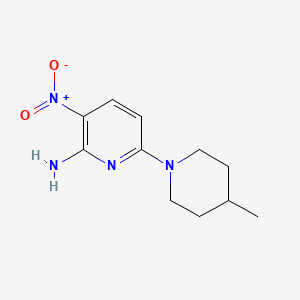
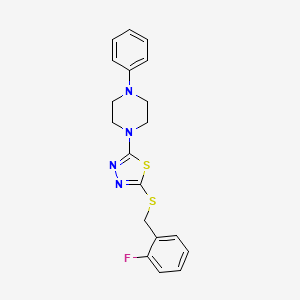
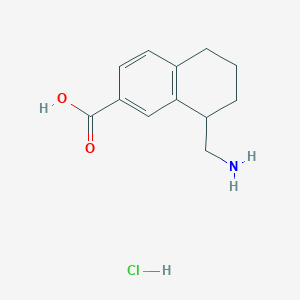
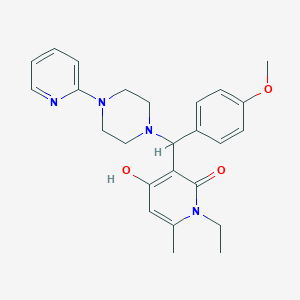
![8-(2,3-dimethylphenyl)-3-ethyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2442912.png)
![5-(Aminomethyl)-3-(benzo[d][1,3]dioxol-5-yl)oxazolidin-2-one hydrochloride](/img/structure/B2442914.png)
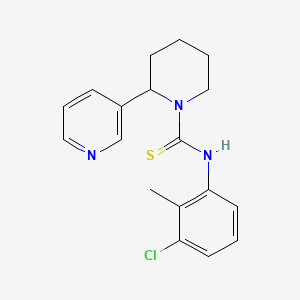
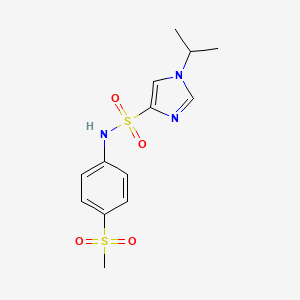
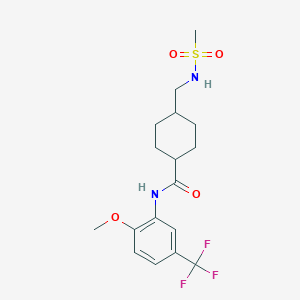
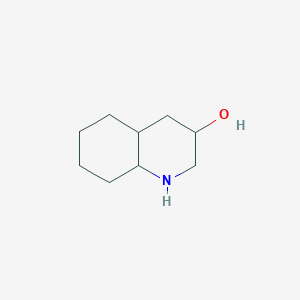
![(Z)-2-(2-bromobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2442924.png)

